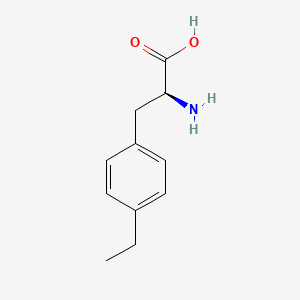
(S)-2-amino-3-(4-ethylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid” is a related compound . A scalable and green one-minute synthesis of substituted phenols has also been reported .Molecular Structure Analysis
The molecular structure of a similar compound, “3-(4-Ethylphenyl)propanoic acid”, has been reported. It has a molecular formula of C11H14O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(4-Ethylphenyl)propanoic acid”, have been reported. It has a density of 1.1±0.1 g/cm3, boiling point of 304.0±11.0 °C at 760 mmHg, and a molar refractivity of 51.5±0.3 cm3 .Applications De Recherche Scientifique
Biomarker in Tobacco and Cancer Research
Measurement of human urinary carcinogen metabolites offers significant insights into the effects of tobacco on cancer. Carcinogens and their metabolites quantified in the urine of smokers or those exposed to environmental tobacco smoke include various compounds, showcasing the utility of these assays in providing information about carcinogen dose, exposure differentiation, and carcinogen metabolism in humans. This research highlights the critical role of urinary carcinogen metabolite biomarkers in future studies on tobacco and human cancer, especially considering new tobacco products and strategies for harm reduction, as well as the evaluation of metabolic polymorphisms in cancer development (Hecht, 2002).
Chlorogenic Acid (CGA) in Health and Disease
Phenolic acids like Chlorogenic Acid (CGA) have been recognized for their diverse biological and pharmacological effects. Found naturally in green coffee extracts and tea, CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA’s impact on lipid and glucose metabolism suggests its potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review calls for further research to explore and optimize CGA's biological and pharmacological effects, highlighting its potential as a natural safeguard food additive (Naveed et al., 2018).
Unnatural Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC and its applications in peptide studies have offered valuable insights into peptide backbone dynamics and secondary structure. TOAC, being the first spin label probe incorporated into peptides, facilitated significant advancements in the understanding of peptide interactions with membranes, proteins, and nucleic acids. This review emphasizes TOAC's growing application, suggesting its continued relevance in future research for analyzing peptide structure and function (Schreier et al., 2012).
Ethylmercury's Neurotoxic Potential
Investigations into whether ethylmercury-containing compounds cross the blood-brain barrier (BBB) have provided evidence that these compounds do indeed pass through the BBB and accumulate in the brain. This review synthesizes cellular, animal, and clinical studies, showing ethylmercury's active transport across membranes and its conversion to highly toxic inorganic mercury compounds within the brain. Such findings are critical for understanding the potential neurotoxic effects of ethylmercury exposure (Kern et al., 2019).
Advanced Oxidation Processes for Drug Degradation
The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) compiles significant findings on kinetics, mechanisms, by-products, and proposed degradation pathways, alongside biotoxicity assessments. This comprehensive study not only highlights the potential of AOPs in treating pharmaceutical contaminants but also emphasizes the environmental implications of releasing untreated by-products. The insights gained could enhance AOP systems' efficiency in degrading persistent compounds like acetaminophen (Qutob et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-ethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDBHFQJATNBQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

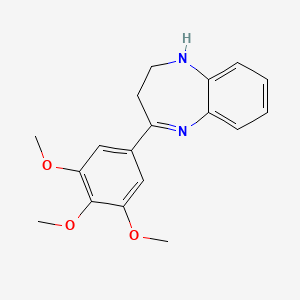
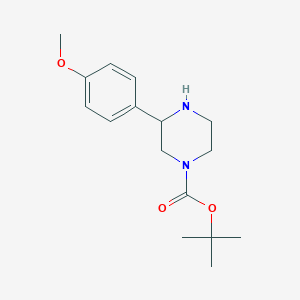

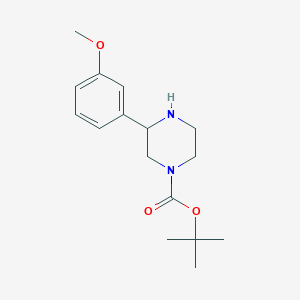
![2-Phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317505.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)



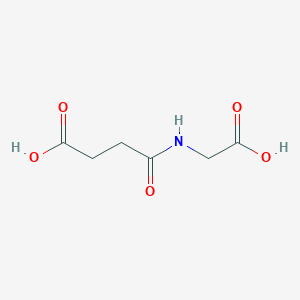
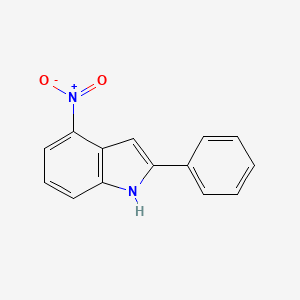
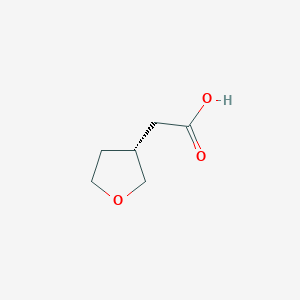
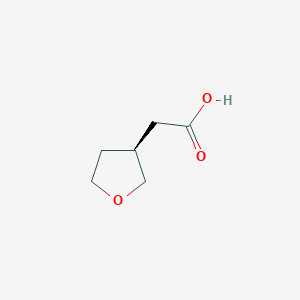
![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)